molecular formula C9H11NO3S B14441633 Benzene, 1-[2-(methylthio)ethoxy]-4-nitro- CAS No. 75032-35-8

Benzene, 1-[2-(methylthio)ethoxy]-4-nitro-

Cat. No.: B14441633
CAS No.: 75032-35-8
M. Wt: 213.26 g/mol
InChI Key: FQJUTKJBMTUSPU-UHFFFAOYSA-N
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Description

Benzene, 1-[2-(methylthio)ethoxy]-4-nitro-: is an organic compound characterized by a benzene ring substituted with a nitro group at the 4-position and a 1-[2-(methylthio)ethoxy] group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[2-(methylthio)ethoxy]-4-nitro- typically involves the nitration of a benzene derivative followed by the introduction of the 1-[2-(methylthio)ethoxy] group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under optimized conditions. The use of catalysts and specific reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a precursor in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

Biology and Medicine:

Industry: In the industrial sector, the compound may be used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-[2-(methylthio)ethoxy]-4-nitro- involves interactions with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the methylthio group may interact with thiol-containing biomolecules. The benzene ring provides a stable aromatic framework that can engage in π-π interactions with other aromatic systems.

Comparison with Similar Compounds

  • Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-
  • Benzene, 1-ethoxy-2-methyl-
  • Benzene, 1-ethoxy-4-methyl-

Comparison: Compared to these similar compounds, Benzene, 1-[2-(methylthio)ethoxy]-4-nitro- is unique due to the presence of both a nitro group and a 1-[2-(methylthio)ethoxy] group

Properties

CAS No.

75032-35-8

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

1-(2-methylsulfanylethoxy)-4-nitrobenzene

InChI

InChI=1S/C9H11NO3S/c1-14-7-6-13-9-4-2-8(3-5-9)10(11)12/h2-5H,6-7H2,1H3

InChI Key

FQJUTKJBMTUSPU-UHFFFAOYSA-N

Canonical SMILES

CSCCOC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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